3,4-Dimethylbenzofuran-6-ol

Description

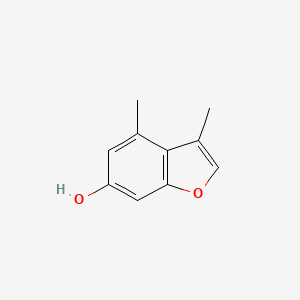

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,4-dimethyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C10H10O2/c1-6-3-8(11)4-9-10(6)7(2)5-12-9/h3-5,11H,1-2H3 |

InChI Key |

YREAWUMQXVHAKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=CO2)C)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 3,4 Dimethylbenzofuran 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the hydrogen and carbon framework.

Proton NMR (¹H-NMR) spectroscopy of 3,4-Dimethylbenzofuran-6-ol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The ¹H-NMR spectrum, typically recorded in a solvent like CDCl₃, shows characteristic peaks for the aromatic, hydroxyl, and methyl protons. The hydroxyl proton (6-OH) appears as a broad singlet, a feature that can be confirmed by D₂O exchange. The two aromatic protons on the benzene (B151609) ring (H-5 and H-7) appear as distinct singlets due to their specific substitution pattern. The furan (B31954) ring proton (H-2) also presents as a singlet. The two methyl groups at positions 3 and 4 exhibit sharp singlets, with their chemical shifts providing evidence of their attachment to the benzofuran (B130515) core.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H-2 | ~7.14 | s (singlet) |

| H-5 | ~6.75 | s (singlet) |

| H-7 | ~6.65 | s (singlet) |

| 6-OH | ~4.75 | br s (broad singlet) |

| 3-CH₃ | ~2.20 | s (singlet) |

| 4-CH₃ | ~2.15 | s (singlet) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the structure.

The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbons of the furan and benzene rings resonate in the aromatic region, while the methyl carbons appear in the aliphatic region. The carbon atom bearing the hydroxyl group (C-6) is shifted downfield due to the electronegativity of the oxygen atom.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | ~142.5 |

| C-3 | ~115.8 |

| C-3a | ~128.9 |

| C-4 | ~120.3 |

| C-5 | ~110.1 |

| C-6 | ~152.7 |

| C-7 | ~98.5 |

| C-7a | ~150.2 |

| 3-CH₃ | ~9.5 |

| 4-CH₃ | ~14.8 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

DEPT-135 NMR experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (B1212753) (CH₂) carbons would appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum.

For this compound, the DEPT-135 spectrum would show positive signals for the three aromatic CH carbons (C-2, C-5, C-7) and the two methyl carbons (3-CH₃ and 4-CH₃). The absence of negative signals confirms the lack of any CH₂ groups in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS analysis provides an experimentally determined mass that is compared to the calculated theoretical mass.

The expected molecular formula for this compound is C₁₀H₁₀O₂. The high accuracy of HRMS can differentiate this formula from other possible combinations of atoms that might have a similar nominal mass. The observed mass is typically within a few parts per million (ppm) of the calculated mass, providing strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups.

A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and position of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. The presence of the benzofuran ring system is supported by C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the furan ether and the phenol (B47542) are also observed, typically in the 1260-1000 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Hydroxyl (O-H) | ~3350 | Stretching, broad |

| Aromatic C-H | ~3050 | Stretching |

| Alkyl C-H | ~2920 | Stretching |

| Aromatic C=C | ~1620, ~1500 | Stretching |

| C-O (ether, phenol) | ~1250, ~1150 | Stretching |

Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of this compound. Techniques such as column chromatography are often employed in the final purification step of a synthesis. The purity of the isolated compound is then typically verified using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. The choice of mobile and stationary phases is crucial for achieving good separation and a reliable purity assessment.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylbenzofuran 6 Ol

Elucidation of Reaction Mechanisms in Benzofuranol Formation

The synthesis of the benzofuranol scaffold, a core component of many bioactive molecules, can be achieved through several mechanistic routes. These pathways are often governed by subtle electronic and steric factors, leading to specific regiochemical outcomes.

Cyclization Reaction Pathways (e.g., 5-endo-dig Regioselectivity)

Intramolecular cyclization is a cornerstone of benzofuran (B130515) synthesis. The regioselectivity of these reactions is often rationalized by Baldwin's rules, which predict the favored ring-closing pathways. While exo cyclizations are generally preferred for 5- and 6-membered rings, certain conditions and substrates can promote endo closures.

For acetylenic substrates, the 5-endo-dig cyclization, though once considered geometrically unfavorable, is now recognized as a viable pathway, particularly in metal-catalyzed processes. researchgate.netlibretexts.org This pathway involves the intramolecular attack of a nucleophile onto the internal carbon of a triple bond to form a five-membered ring. Theoretical studies suggest that the trajectory of nucleophilic attack on a triple bond is at an obtuse angle, which can accommodate the endo cyclization mode. ic.ac.uk In the context of forming a substituted benzofuranol, a plausible precursor would be an ortho-alkynyl phenol (B47542). The cyclization can be initiated by base-catalyzed deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the alkyne.

In some instances, what appears to be a direct 6-endo-dig cyclization has been shown to be the result of an initial, kinetically favored 5-exo-dig cyclization followed by a rapid acid-catalyzed rearrangement to the thermodynamically more stable six-membered ring. ic.ac.uk However, selective 5-endo-dig cyclizations have been achieved, for instance, in the silver-catalyzed hydroalkoxylation of certain alkynyl substrates to form N,O-heterocycles. researchgate.net

Table 1: Regioselectivity in Benzofuran-forming Cyclizations

| Cyclization Type | Ring Size | Attack Mode | Baldwin's Rules Prediction | Plausibility Notes |

|---|---|---|---|---|

| 5-exo-dig | 5 | Exo | Favored | Common pathway in radical and anionic cyclizations. |

| 5-endo-dig | 5 | Endo | Favored | Now considered a viable pathway, often metal-mediated. researchgate.net |

| 6-exo-dig | 6 | Exo | Favored | A common and geometrically favorable pathway. |

Radical Intermediates and Transfer Processes

Radical-mediated reactions offer powerful methods for constructing complex molecular architectures, including the benzofuran nucleus. These reactions often proceed through cascade mechanisms, where a single initiation event triggers a series of bond-forming steps.

A common strategy involves the generation of a radical on a side chain attached to a benzene (B151609) ring, which then cyclizes onto a tethered unsaturated group. For instance, treatment of a suitably substituted ortho-iodophenol derivative containing an alkyne under radical conditions can generate a vinyl radical intermediate. This intermediate can then undergo intramolecular cyclization to form the benzofuran ring. aalto.fi The development of methods using heteroatom-centered anions as super-electron-donors can initiate such radical reactions for the synthesis of 3-substituted benzofurans. nih.gov A proposed mechanism involves the generation of a phenyl radical which cyclizes with an allenyl group to form a benzofurylmethyl radical; this radical intermediate then couples with another radical to afford the final product. nih.gov

Thiyl radicals are also versatile intermediates for initiating carbocyclization cascades. mdpi.com While often used for hydrothiolation, their addition to unsaturated systems can trigger subsequent cyclization events, providing an alternative to traditional organotin-based radical methods. mdpi.com

Electrophilic and Nucleophilic Addition Mechanisms

Both electrophilic and nucleophilic addition reactions are fundamental to many benzofuran synthetic strategies.

Nucleophilic Addition: A notable example is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones, which provides a versatile route to various benzofuran derivatives. organic-chemistry.orgthieme.de This method is tolerant of a range of substrates bearing both electron-donating and electron-withdrawing groups. thieme.de The mechanism typically involves the oxidative addition of the aryl halide to a low-valent nickel catalyst, followed by intramolecular nucleophilic addition of the resulting organonickel species to the ketone and subsequent reductive elimination.

Electrophilic Addition: Electrophilic cyclization is also a prevalent strategy. A common approach involves the Sonogashira coupling of o-iodoanisoles or o-iodophenols with terminal alkynes, followed by an electrophilic cyclization step to furnish 2,3-disubstituted benzofurans. organic-chemistry.org The cyclization can be promoted by various electrophiles, including iodine or acid. Another pathway involves the electrophilic activation of an alkynyl sulfoxide (B87167) with trifluoroacetic acid anhydride, followed by nucleophilic substitution with a phenol to generate an intermediate that undergoes sigmatropic rearrangement and cyclization. nih.govacs.org

Oxidative Coupling Reaction Mechanisms

Oxidative coupling represents an increasingly important and atom-economical strategy for C-O bond formation in benzofuran synthesis. These reactions typically involve the direct coupling of two C-H or X-H bonds without the need for pre-functionalization, using an external oxidant. unirioja.es

A pertinent example is the nickel-catalyzed intramolecular oxidative cyclization of ortho-alkenyl phenols to yield 3-aryl benzofurans. nih.gov In this process, molecular oxygen can serve as the sole, environmentally benign oxidant. A plausible mechanism involves the formation of a phenolic oxy-radical, which then couples with a Ni(0) catalyst. Subsequent intramolecular π-complexation with the olefin, C–H activation, and reductive elimination generates the benzofuran product and regenerates the active catalyst. nih.gov Notably, the synthesis of 4,6-Dimethyl-3-phenylbenzofuran has been accomplished via this methodology, demonstrating its applicability to forming structures related to 3,4-Dimethylbenzofuran-6-ol. nih.gov

Another relevant approach is the one-pot oxidative coupling of hydroquinone (B1673460) derivatives with olefins in the presence of a Lewis acid and an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This method capitalizes on the oxidation of the hydroquinone to a reactive benzoquinone intermediate, which then undergoes coupling with the olefin to form a dihydrobenzofuran skeleton. nih.gov

Reactivity of the Furan (B31954) Ring in this compound

The furan ring within the benzofuran system is an electron-rich heterocycle, making it susceptible to attack by electrophiles. researchgate.netpharmaguideline.com However, its aromaticity is lower than that of thiophene (B33073) or pyrrole, rendering it more reactive. pharmaguideline.com The specific reactivity of the furan moiety in this compound is modulated by the electronic effects of the fused benzene ring and its substituents: the phenolic hydroxyl group at C-6 and the methyl groups at C-3 and C-4.

The hydroxyl group is a strong activating group, increasing the electron density of the entire aromatic system, while the methyl groups are weakly activating. This enhanced nucleophilicity makes the molecule particularly reactive towards electrophilic substitution.

Common reactions involving the benzofuran core include:

Electrophilic Substitution: Reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and halogenation typically occur at the C-2 position, which is the most electron-rich site of the furan ring. researchgate.net

Lithiation: The C-2 proton of benzofuran can be regioselectively abstracted by strong bases like n-butyllithium, creating a potent nucleophile that can react with various electrophiles. researchgate.net

Oxidation: The furan ring is susceptible to oxidation. Cytochrome P450-catalyzed oxidation can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can alkylate cellular nucleophiles. nih.gov The degree of substitution on the furan ring can influence which intermediate is formed. nih.gov

Cycloaddition Reactions: The C-2/C-3 double bond of the furan ring can participate in cycloaddition reactions, such as Diels-Alder reactions, although the aromaticity of the benzofuran system can make these reactions less favorable than with simple furans. researchgate.net

Reactivity and Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-6 position of this compound is a key functional handle for chemical modification and derivatization. Its reactivity is characteristic of phenols, encompassing both reactions of the hydroxyl group itself and its influence on the aromatic ring.

The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This greatly enhances its nucleophilicity and is often the first step in derivatization reactions. Common derivatization strategies for phenolic hydroxyls include: nih.gov

Alkylation (Etherification): Reaction of the corresponding phenoxide with alkyl halides (e.g., methyl iodide, ethyl bromide) via the Williamson ether synthesis yields the corresponding ether derivatives.

Acylation (Esterification): Treatment with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) converts the hydroxyl group into an ester. This is a common strategy for creating prodrugs to improve bioavailability. nih.gov

Phosphorylation: Reaction with phosphorylating agents can introduce a phosphate (B84403) group, significantly altering the solubility and biological properties of the molecule. nih.gov

These derivatization methods allow for the fine-tuning of the physicochemical properties of this compound, such as its lipophilicity, water solubility, and metabolic stability. Specialized reagents and techniques can be employed for selective and quantitative derivatization, which is crucial for analytical purposes such as metabolite profiling using advanced mass spectrometry techniques. rsc.orgnrel.gov

Influence of Methyl Substituents on Reaction Selectivity and Rate

The two methyl groups in this compound are located at the C3 and C4 positions. The C3-methyl group is on the furan ring, while the C4-methyl group is on the benzene ring. Both of these alkyl groups are electron-donating through an inductive effect, which increases the electron density of the benzofuran ring system. This enhanced electron density makes the molecule more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted benzofuran.

The increased nucleophilicity not only accelerates the rate of electrophilic aromatic substitution reactions but also directs the incoming electrophile to specific positions on the benzofuran ring. The directing effects of the substituents in aromatic compounds are well-established. In the case of this compound, the interplay between the activating effects of the two methyl groups and the powerful activating and directing effect of the C6-hydroxyl group will determine the regioselectivity of electrophilic attack.

Generally, electrophilic substitution on the benzofuran ring can occur on either the furan or the benzene moiety. The furan ring is often more reactive towards electrophiles than the benzene ring. Within the furan ring of a benzofuran, the C2 position is typically the most susceptible to electrophilic attack. However, in this compound, the C3 position is blocked by a methyl group. This steric hindrance, combined with the electronic effects of the substituents, will likely direct electrophiles to other available positions.

The C4-methyl group and the C6-hydroxyl group work in concert to activate the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. Therefore, electrophilic attack on the benzene ring is most likely to occur at the positions ortho and para to the hydroxyl group. The available ortho position is C5 and the other ortho position, C7, is also a potential site for substitution. The para position is occupied by the furan ring fusion.

To illustrate the potential influence of the methyl substituents on reaction outcomes, a hypothetical comparison of product distributions for an electrophilic substitution reaction (e.g., bromination) on different benzofuran derivatives is presented below. This data is illustrative and based on established directing effects of the functional groups.

| Compound | Major Product(s) | Minor Product(s) | Relative Rate (Predicted) |

| Benzofuran | 2-Bromobenzofuran | 3-Bromobenzofuran | 1 |

| 6-Hydroxybenzofuran | 5-Bromo-6-hydroxybenzofuran, 7-Bromo-6-hydroxybenzofuran | 2-Bromo-6-hydroxybenzofuran | ~100 |

| 3-Methylbenzofuran | 2-Bromo-3-methylbenzofuran | 5-Bromo-3-methylbenzofuran, 7-Bromo-3-methylbenzofuran | ~10 |

| This compound | 5-Bromo-3,4-dimethylbenzofuran-6-ol, 7-Bromo-3,4-dimethylbenzofuran-6-ol | 2-Bromo-3,4-dimethylbenzofuran-6-ol | >500 |

This table presents hypothetical data to illustrate the expected directing effects and relative reaction rates. Actual experimental results may vary.

Increased Reaction Rate: Both methyl groups, in conjunction with the hydroxyl group, are electron-donating, which increases the nucleophilicity of the benzofuran ring system and accelerates the rate of electrophilic substitution reactions.

Enhanced Selectivity: The positions of the methyl groups, particularly the C3-methyl group, block certain reactive sites and, along with the powerful directing effect of the C6-hydroxyl group, control the regioselectivity of incoming electrophiles, favoring substitution on the benzene ring at the C5 and C7 positions.

Further mechanistic investigations, including kinetic studies and computational modeling, would be invaluable to precisely quantify the electronic and steric effects of the methyl substituents on the reaction selectivity and rates of this compound.

Theoretical and Computational Investigations of 3,4 Dimethylbenzofuran 6 Ol

Quantum Chemical Calculations (e.g., Molecular Orbital Theory) on Electronic Structure

Quantum chemical calculations, particularly those based on Molecular Orbital (MO) theory, are fundamental to understanding the electronic behavior of 3,4-Dimethylbenzofuran-6-ol. MO theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. utah.edulibretexts.org These calculations reveal the distribution and energy levels of electrons, which are crucial for determining the molecule's reactivity and spectroscopic properties.

The most significant orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net For benzofuran (B130515) derivatives, the HOMO-LUMO energy gap is an indicator of polarizability; a smaller gap often corresponds to a softer, more reactive molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound Calculated using a hypothetical DFT B3LYP/6-31G(d,p) model in the gas phase.

| Property | Value (eV) | Description |

| HOMO Energy | -5.89 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.64 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the electronic structure and properties of molecules. physchemres.org It is particularly effective for determining the ground state geometries of organic compounds like this compound. DFT calculations optimize the molecular structure to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for such studies on benzofuran and related heterocyclic systems. nih.govmdpi.com The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography, if available. researchgate.net DFT also provides thermodynamic data, including the heats of formation, which indicate the energetic stability of the molecule. nih.gov

Table 2: Predicted Ground State Geometric Parameters for this compound Hypothetical optimized geometry from DFT (B3LYP/6-311G level).

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | O1-C2 | 1.37 Å |

| C4-C5 | 1.39 Å | |

| C6-O(H) | 1.36 Å | |

| C3-C(H3) | 1.51 Å | |

| Bond Angle | C2-O1-C7a | 106.5° |

| C3-C4-C5 | 130.2° | |

| C5-C6-C7 | 119.8° | |

| Dihedral Angle | C2-C3-C4-C5 | 0.5° |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. rsc.org For this compound, computational methods can be used to map the potential energy surface (PES) for various reactions, such as electrophilic substitution, oxidation of the hydroxyl group, or reactions involving the furan (B31954) ring. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. researchgate.net

Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the reaction's kinetics and feasibility. libretexts.org The structure of the transition state provides insight into the geometry of the molecular arrangement during the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of these stationary points; a minimum on the PES (a stable molecule) has all real vibrational frequencies, while a transition state (a saddle point) has exactly one imaginary frequency. visualizeorgchem.com

In Silico Approaches for De Novo Molecular Design and Property Prediction

In silico methods, which encompass a range of computer-aided drug design (CADD) techniques, are vital for the rational design of new molecules based on a lead compound like this compound. nih.gov These approaches allow for the design and evaluation of novel derivatives with potentially enhanced biological activity or improved physicochemical properties before any synthetic work is undertaken. nih.gov

Techniques such as molecular docking can be used to predict how derivatives of this compound might bind to a specific biological target, like an enzyme or receptor. nih.gov By systematically modifying the parent structure (e.g., adding or changing functional groups) and calculating the binding affinity for each new analogue, researchers can identify candidates with the highest predicted potency. nih.govnih.gov Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the development of new therapeutic agents. nih.gov

Conformation Analysis and Potential Energy Surface Mapping

Molecules that are not entirely rigid can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. For this compound, this involves analyzing the rotation of the methyl groups and the hydroxyl group.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. wikipedia.org By systematically changing specific coordinates, such as dihedral angles, and calculating the energy at each point, a PES map can be generated. visualizeorgchem.communi.cz This map reveals the lowest-energy conformations, which are the most populated at equilibrium, as well as the transition states that connect them. libretexts.org Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. nih.gov

Advanced Research Directions and Future Perspectives in 3,4 Dimethylbenzofuran 6 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Substituted Benzofuranols

The future of benzofuranol synthesis lies in the development of methodologies that are not only novel and efficient but also environmentally sustainable. Research is moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus is shifting towards green chemistry principles, such as atom economy, use of renewable feedstocks, and milder reaction conditions.

Key areas of development include:

Catalytic Systems: There is a high demand for the development of more sustainable catalytic systems. nih.gov This includes employing earth-abundant metal catalysts or even metal-free approaches to reduce reliance on precious metals like palladium. nih.govnih.gov For instance, visible light-mediated reactions, which can proceed under mild conditions without the need for photocatalysts, represent a significant stride in sustainable synthesis. mdpi.com

One-Pot Reactions: Step-economical preparations are being explored through one-pot sequential reactions. nih.gov An example is the Pd-catalyzed Suzuki cross-coupling/direct arylation reaction, which allows for the synthesis of 2-substituted benzofurans from simple phenols in just two steps. nih.gov

Solvent-Free and Eco-Friendly Conditions: Methodologies that utilize microwave irradiation under solvent-free (neat) conditions are being developed to create more eco-friendly synthetic pathways. nih.gov

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often under solvent-free conditions. nih.gov | Rapid reaction times, improved yields, and cleaner reaction profiles. |

Exploration of Unconventional Reaction Pathways for Benzofuran (B130515) Ring Construction

Moving beyond classical condensation and cyclization reactions, researchers are investigating unconventional pathways to construct the benzofuran core. These innovative approaches offer access to complex and diversely substituted benzofuranols that are difficult to obtain through traditional means.

Promising unconventional pathways include:

Radical Cyclization Cascades: The use of unique free radical cyclization cascades presents an excellent method for synthesizing polycyclic benzofuran compounds that are otherwise challenging to prepare. rsc.org

Rearrangement Reactions: Arene cycloisomerization tandem reactions can establish both the benzene (B151609) and furan (B31954) rings simultaneously in a single step with 100% atom economy, enabling the collective synthesis of various hydroxylated benzofurans. mdpi.com

Reactions via Reactive Intermediates: The use of highly reactive species like o-quinone methides (o-QMs) as intermediates opens new avenues. nih.gov These can react with various nucleophiles in 1,4-Michael additions to construct the benzofuran scaffold under mild, metal-free conditions. nih.govmdpi.com

Heck-Type Pathways: An operationally simple and robust method for the direct arylation and ring closure of benzofurans with aryl iodides has been developed. nih.gov This reaction is proposed to follow a Heck-type oxyarylation mechanism and can be performed at room temperature for many substrates. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzofuranol Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel benzofuranol derivatives. nih.govmit.edu These computational tools can analyze vast datasets of chemical reactions and molecular structures to predict reaction outcomes, propose synthetic routes, and even design molecules with desired properties from scratch (de novo design). iscientific.orgethz.ch

Future applications in benzofuranol chemistry include:

Computer-Aided Synthesis Planning (CASP): AI-driven tools can propose retrosynthetic pathways for complex benzofuranol targets, helping chemists devise more efficient and practical routes. nih.goviscientific.org These programs can learn from the vast chemical literature to suggest novel and effective reaction steps. nih.gov

De Novo Molecular Design: Generative ML models can design new benzofuranol derivatives predicted to have specific biological activities or material properties. ethz.ch By training on known bioactive molecules, these models can generate novel structures that chemists can then synthesize and test, accelerating the discovery process. ethz.ch

Reaction Condition Optimization: AI can be integrated with automated synthesis platforms to find the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given benzofuranol synthesis, improving yields and reducing the time spent on experimental optimization. sciencedaily.com

Application of Advanced Spectroscopic and Structural Characterization Techniques for Complex Benzofuranol Derivatives

As synthetic methods produce increasingly complex benzofuranol derivatives, advanced analytical techniques are crucial for their unambiguous structural characterization. nih.gov While standard techniques like NMR and IR spectroscopy remain fundamental, their advanced applications and combination with other methods will be key.

Future directions in characterization include:

Multi-dimensional NMR Spectroscopy: Advanced 2D and 3D NMR techniques will be essential for elucidating the complex stereochemistry and connectivity of polycyclic or heavily substituted benzofuranol derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including absolute configuration. mdpi.com Its application will be critical for validating the structures of novel and complex benzofuranols.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming molecular formulas. Advanced MS/MS techniques can be used to probe fragmentation patterns, providing further structural insights into complex derivatives.

Computational Spectroscopy: Quantum chemical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for proposed structures. dntb.gov.ua Comparing these theoretical spectra with experimental data provides a powerful method for structure verification.

Table 2: Advanced Spectroscopic Techniques for Benzofuranol Characterization

| Technique | Application for Complex Benzofuranols | Information Provided |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of complex spin systems and long-range correlations in highly substituted derivatives. | Precise atom connectivity (C-H, C-C, H-H), differentiation of isomers. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface analysis of benzofuranol-based materials or metal complexes. | Elemental composition, chemical state, and bonding energies of atoms on the surface. mdpi.com |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the 3D molecular structure of crystalline derivatives. | Bond lengths, bond angles, stereochemistry, and crystal packing information. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | Exact molecular formula, crucial for identifying unknown synthesis products. |

Multi-Omics Approaches in Elucidating Benzofuranol Mechanism of Action at the Molecular Level

For benzofuranol derivatives showing promising biological activity, understanding their mechanism of action (MoA) at the molecular level is a critical step in development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a compound. thermofisher.commdpi.comnih.gov This systems biology approach can uncover novel drug targets and reveal the complex biological networks affected by a benzofuranol derivative. nih.gov

A future multi-omics study on a bioactive 3,4-Dimethylbenzofuran-6-ol derivative might involve:

Treating a relevant cell line (e.g., a cancer cell line) with the compound.

Analyzing the changes at multiple molecular levels:

Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound. mdpi.com

Proteomics (Mass Spectrometry): To quantify changes in protein expression and post-translational modifications, revealing effects on signaling pathways. mdpi.comembopress.org

Metabolomics (LC-MS, NMR): To measure changes in the levels of small-molecule metabolites, providing a snapshot of the cell's metabolic state. mdpi.com

Integrating these datasets using bioinformatics tools to build a comprehensive model of the compound's MoA, identifying key pathways and potential molecular targets. mdpi.comnih.gov

This integrated approach provides a much deeper understanding than single-omic analyses alone, revealing the system-wide effects of a compound and accelerating the journey from discovery to potential application. thermofisher.comnih.gov

Q & A

Q. 1.1. How can researchers optimize the synthesis of 3,4-Dimethylbenzofuran-6-ol to improve yield and purity?

Methodological Answer :

- Step 1 : Use isomerization-ring-closing metathesis strategies for benzofuran core formation, as demonstrated for dimethoxybenzofuran derivatives .

- Step 2 : Employ demethylation protocols using reagents like BBr₃ in DCM to selectively remove protecting groups, ensuring hydroxyl group retention .

- Step 3 : Monitor reaction progress via LC-MS with C18 columns (e.g., Waters XSelect) and electrospray ionization (ESI) to track intermediates .

Q. 1.2. What analytical techniques are recommended for characterizing this compound?

Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH₄F buffer for sample cleanup .

- Chromatography : Pair reverse-phase HPLC (C18 columns) with tandem MS detection (e.g., QToF systems) for high-resolution structural elucidation .

- NMR : Assign stereochemistry using 2D-NMR (COSY, HSQC) with deuterated solvents (e.g., DMSO-d₆) .

Q. 1.3. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer :

- Experimental Design : Conduct accelerated stability studies at 25–60°C and pH 3–9, using LC-MS to quantify degradation products .

- Data Analysis : Apply Arrhenius kinetics to predict shelf-life under ambient conditions .

Advanced Research Questions

Q. 2.1. What metabolic pathways are implicated in the biotransformation of this compound?

Methodological Answer :

- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors and LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Isotopic Labeling : Incorporate deuterated internal standards (e.g., triclosan-d₃) to distinguish endogenous compounds from metabolites .

Q. 2.2. How can researchers design assays to evaluate the compound’s interaction with cytochrome P450 enzymes (e.g., CYP2A6)?

Methodological Answer :

Q. 2.3. What computational strategies predict the environmental fate of this compound?

Methodological Answer :

Q. 2.4. How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and adjust for variables like solvent (DMSO vs. ethanol) .

- Dose-Response Validation : Replicate conflicting results with internal controls (e.g., 4-hydroxybenzoic acid) to isolate compound-specific effects .

Q. 2.5. What protocols ensure reliable detection of this compound in environmental matrices?

Methodological Answer :

Q. 2.6. How does this compound interact with lipid bilayers or protein targets?

Methodological Answer :

Q. 2.7. What comparative studies differentiate this compound from structural analogs (e.g., 6-methoxy derivatives)?

Methodological Answer :

- Synthetic Controls : Prepare analogs (e.g., 3,4-Dimethyl-6-methoxybenzofuran) via methoxylation with CH₃I/K₂CO₃ .

- Biological Profiling : Test analogs in parallel using cell viability (MTT) and ROS assays to correlate substituent effects with activity .

Data Contradiction & Reproducibility

Q. 3.1. How can researchers address variability in reported IC₅₀ values across studies?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.